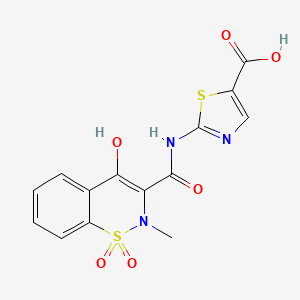

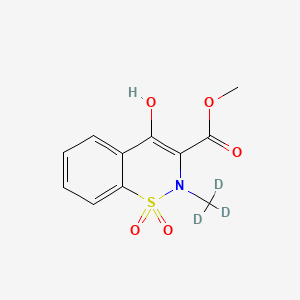

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Overview

Description

“Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide” is a biochemical used for proteomics research . It has a molecular formula of C11H8D3NO5S and a molecular weight of 272.29 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H11NO5S/c1-12-9 (11 (14)17-2)10 (13)7-5-3-4-6-8 (7)18 (12,15)16/h3-6,9H,1-2H3 . This provides a detailed description of the compound’s molecular structure. Further analysis would require specialized software to visualize the structure based on this code. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 189–191 °C . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications

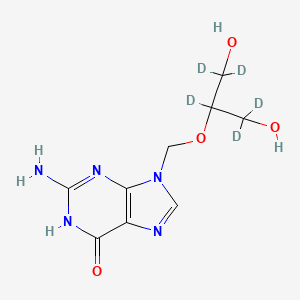

Antiviral Activity

Derivatives of this compound have been screened as inhibitors for viruses such as HCV, indicating potential use in antiviral therapies .

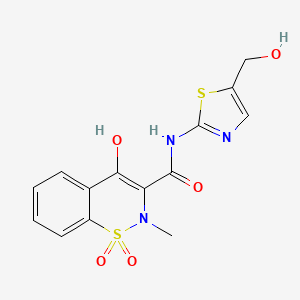

Neurological Modulation

The compound has been identified as a modulator for AMPA receptors and KATP channels, indicating possible applications in neurological research and treatment .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that 1,2,4-benzothiadiazine-1,1-dioxide derivatives, to which this compound belongs, have been found to modulate ampa receptors and activate katp channels .

Mode of Action

It can be inferred from the known activities of similar compounds that it may interact with its targets (ampa receptors and katp channels) to induce a variety of biological effects .

Biochemical Pathways

Modulation of ampa receptors and activation of katp channels can influence a variety of cellular processes, including neuronal signaling and insulin secretion .

Pharmacokinetics

It is soluble in chloroform , which suggests that it may have good bioavailability.

Result of Action

Based on the known activities of similar compounds, it may have a variety of pharmacological effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Action Environment

It is known that the compound is stable at -20° c , suggesting that it may be sensitive to temperature.

properties

IUPAC Name |

methyl 4-hydroxy-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHIOTWSWSQQNT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715736 | |

| Record name | Methyl 4-hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide | |

CAS RN |

942047-62-3 | |

| Record name | Methyl 4-hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

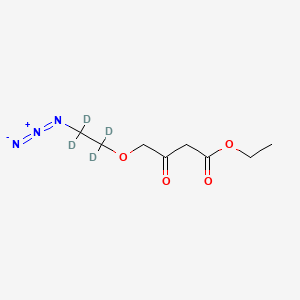

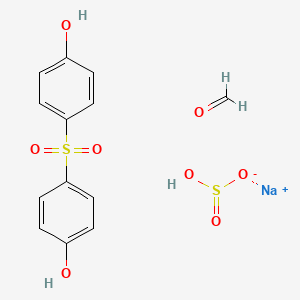

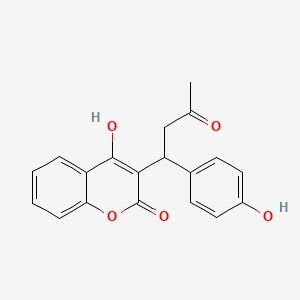

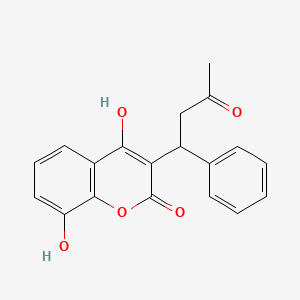

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)

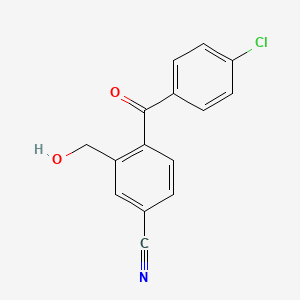

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

![Zirconate(2-), bis[P,P-diisooctyl diphosphato(2-)-kappaO'',kappaO''''][2,2-dimethyl-1,3-propanediolato(2-)-kappaO,kappaO']-, dihydrogen, compd. with N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide (1:2)](/img/no-structure.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)